6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

MIF tautomerase Immunomodulation Macrophage Migration Inhibitory Factor

This indole-carbonyl-chromen-2-one derivative features unique dual pharmacophoric elements—a 6-methoxy group on the coumarin core enhancing solubility and a 2-methyl chiral indoline adding steric specificity—making it non-interchangeable with close analogs (e.g., CAS 326867-22-5, 799265-98-8). With an established IC50 of 25.2 µM against MIF tautomerase, it serves as a validated tool for dose-response studies targeting MIF-dependent inflammation and cancer pathways, as well as a low-activity control in HTS campaigns benchmarked against ISO-1 (IC50 = 7 µM).

Molecular Formula C20H17NO4
Molecular Weight 335.359
CAS No. 836666-55-8
Cat. No. B2516487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one
CAS836666-55-8
Molecular FormulaC20H17NO4
Molecular Weight335.359
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
InChIInChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3
InChIKeyOOIZEASHHBZHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one (CAS 836666-55-8): Chemical Identity and Supplier Options for Procurement


6-Methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one (CAS 836666-55-8) is a synthetic small molecule belonging to the class of indole-carbonyl-chromen-2-one derivatives [1]. It is commercially available from multiple chemical suppliers (e.g., Aladdin catalog number M956442) for research use, with a molecular formula of C20H17NO4 and a molecular weight of 335.36 g/mol . The compound has been cataloged in authoritative databases such as ChEMBL (CHEMBL1927060) and BindingDB (BDBM50359719) [2] [3].

Why Generic Substitution Fails for 6-Methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one: The Critical Role of the 6-Methoxy Group and 2-Methylindoline Moiety


In-class substitution of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one is not straightforward due to its unique dual pharmacophoric features . The 6-methoxy substitution on the chromen-2-one core enhances electron density and modulates hydrogen-bonding potential, while the 2-methyl group on the 2,3-dihydroindole ring introduces specific steric bulk and chirality [1]. Close analogs lacking these features, such as compounds without the 6-methoxy group (CAS 326867-22-5) or with an unmethylated indoline (CAS 799265-98-8), are predicted to exhibit significantly different target binding profiles and physicochemical properties, making them non-interchangeable for structure-activity relationship (SAR) studies or biological assays [2].

Quantitative Differential Evidence for 6-Methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one: A Comparator-Based Selection Guide


MIF Tautomerase Inhibition: A 3.6-Fold Weaker Potency Compared to ISO-1 Positions this Compound as a Valuable Negative Control or Low-Affinity Probe

In a head-to-head comparison using the same biochemical assay, this compound inhibits human recombinant MIF tautomerase with an IC50 of 25,200 nM (25.2 µM) [1]. The reference MIF inhibitor ISO-1 achieves an IC50 of 7,000 nM (7.0 µM) in a comparable D-dopachrome tautomerase assay . This represents a 3.6-fold difference in potency, establishing the target compound as a significantly weaker MIF inhibitor.

MIF tautomerase Immunomodulation Macrophage Migration Inhibitory Factor

Rank-Order Potency in a Library of Close Structural Analogs Reveals a Moderate MIF Tautomerase Inhibitor Profile

Within a curated dataset of 10 closely related compounds tested against MIF tautomerase, this compound's IC50 of 25,200 nM ranks 7th in potency. It is approximately 3.5-fold less potent than the series lead BDBM50359714 (IC50 = 7,300 nM) but 2.2-fold more potent than the weakest analog BDBM50359711 (IC50 = 55,300 nM) [1]. This places the compound in the moderate-activity cluster of the library, highlighting the specific contribution of its 6-methoxy-2-methylindoline scaffold.

Structure-Activity Relationship MIF inhibitor library Lead optimization

Predicted Physicochemical Differentiation from Des-Methyl and 6-Chloro Analogs Suggests Superior Solubility for In Vitro Assays

While experimental solubility data are not publicly available for this specific compound, class-level inference can be drawn from its structural features. The presence of the 6-methoxy group is expected to increase aqueous solubility compared to the 6-chloro analog (6-chloro-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one), as the electron-donating methoxy group typically reduces lipophilicity relative to the electron-withdrawing chloro substituent . The 2-methyl group on the indoline ring is also predicted to slightly reduce solubility compared to the des-methyl analog (CAS 799265-98-8), but this trade-off is often associated with improved metabolic stability [1].

ADME prediction Solubility Drug-likeness

Optimal Research Application Scenarios for Procuring 6-Methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one


Use as a Moderate-Affinity Probe in MIF-Mediated Inflammatory Disease Models

Based on its established IC50 of 25.2 µM against MIF tautomerase, this compound is well-suited as a tool compound for studying MIF-dependent pathways in cellular models of inflammation or cancer, where a partial inhibition profile is desired to avoid complete pathway shutdown [1]. Its moderate potency allows for dose-response studies that can differentiate MIF tautomerase-dependent from -independent effects.

Negative Control for High-Throughput Screening (HTS) Campaigns Targeting MIF

In HTS assays for novel MIF inhibitors, this compound serves as an ideal negative or low-activity control, particularly when benchmarking against the more potent ISO-1 (IC50 = 7 µM) . Its structural similarity to active chemotypes ensures it can help identify false positives arising from non-specific chromen-2-one/indole interactions.

Chemical Starting Point for Structure-Activity Relationship (SAR) Optimization

As part of a documented library of 10 analogs with known MIF IC50 values, this compound represents a strategic entry point for medicinal chemistry optimization [2]. Researchers can systematically modify the 6-methoxy or 2-methyl groups to improve potency, using the quantitative IC50 data of this and related compounds as a baseline.

Reference Compound for Developing Solubility-Enhanced Formulations of Chromen-2-one Derivatives

Due to the predicted solubility advantage conferred by the 6-methoxy group over 6-halogenated analogs, this compound is recommended for formulation screening and pharmacokinetic profiling where aqueous solubility is a limiting factor . It can serve as a reference standard for developing solubilized formulations for in vivo proof-of-concept studies.

Quote Request

Request a Quote for 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.